A Comprehensive Technical Guide to 1,4-Dichloro-5-fluorophthalazine: Synthesis, Properties, and Applications
A Comprehensive Technical Guide to 1,4-Dichloro-5-fluorophthalazine: Synthesis, Properties, and Applications
Abstract: This technical guide provides an in-depth analysis of 1,4-Dichloro-5-fluorophthalazine, a halogenated heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. While specific experimental data for this molecule is not extensively published, this document synthesizes information from analogous structures and foundational chemical principles to offer a robust profile. We will explore its structural characteristics, a plausible synthetic pathway with detailed protocols, predicted physicochemical and spectroscopic properties, and its reactivity profile, with a focus on nucleophilic aromatic substitution. The guide is intended for researchers, medicinal chemists, and process development scientists, offering both theoretical insights and practical methodologies for its use as a versatile chemical intermediate.
Introduction: The Strategic Value of Halogenated Phthalazines
The phthalazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives are known to exhibit a wide range of therapeutic properties, including vasorelaxant, anticonvulsant, and anti-inflammatory effects.[1] A notable example is Vatalanib (PTK-787), a vascular endothelial growth factor receptor (VEGFR) inhibitor built on a 1,4-disubstituted phthalazine core, which has undergone clinical trials for cancer therapy.[2]
The strategic introduction of halogen atoms onto this scaffold is a cornerstone of modern drug design. Chlorine atoms, particularly at the C1 and C4 positions, serve as excellent leaving groups, enabling facile nucleophilic aromatic substitution (SNAr) reactions. This allows for the modular construction of diverse compound libraries.[3][4] Fluorine substitution on the fused benzene ring further modulates the molecule's electronic properties, metabolic stability, and binding affinity, a strategy widely employed to optimize drug candidates.[5]
1,4-Dichloro-5-fluorophthalazine (CAS No. 23928-47-4) emerges as a highly valuable, yet under-documented, building block that combines these features.[6][7] Its structure offers two reactive sites for diversification and a fluorine atom for fine-tuning physicochemical properties. This guide aims to bridge the information gap by providing a comprehensive overview of its synthesis, properties, and potential applications.
Synthesis and Mechanistic Rationale
The most logical and established route to 1,4-dichlorophthalazines proceeds from the corresponding phthalhydrazide (2,3-dihydrophthalazine-1,4-dione).[3] For the target molecule, this necessitates starting from a fluorine-substituted precursor, namely 3-Fluorophthalic Anhydride.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process:
-
Hydrazinolysis: Reaction of 3-Fluorophthalic Anhydride with hydrazine hydrate to form 5-Fluorophthalhydrazide.
-
Chlorodehydroxylation: Conversion of the resulting 5-Fluorophthalhydrazide to 1,4-Dichloro-5-fluorophthalazine using a potent chlorinating agent like phosphorus oxychloride (POCl₃).
Caption: Proposed two-step synthesis of 1,4-Dichloro-5-fluorophthalazine.
Causality in Reagent Selection
-
Hydrazine Hydrate: This is the standard reagent for converting cyclic anhydrides into their corresponding cyclic hydrazides. The reaction is typically robust and proceeds in high yield.
-
Phosphorus Oxychloride (POCl₃): The choice of POCl₃ is critical. Phthalhydrazide exists in tautomeric equilibrium with its enol form (1,4-dihydroxyphtalazine). POCl₃ acts as both a dehydrating and chlorinating agent, efficiently converting the di-enol tautomer into the desired dichloro-aromatic system. Using POCl₃ as both the reagent and solvent is a common industrial practice that drives the reaction to completion.[3][8] Alternative chlorinating agents like phosphorus pentachloride (PCl₅) or triphosgene could also be employed, but POCl₃ offers a good balance of reactivity and handling convenience.[8][9]
Detailed Experimental Protocol
Self-Validation Note: This protocol is based on established procedures for analogous non-fluorinated and substituted phthalazines.[3] Each step includes clear endpoints (e.g., monitoring by TLC, precipitation) to validate progress and success.
Step 1: Synthesis of 5-Fluorophthalhydrazide
-
To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-Fluorophthalic Anhydride (10.0 g, 60.2 mmol).[10]
-
Add 100 mL of ethanol, followed by the slow addition of hydrazine hydrate (3.6 mL, ~72 mmol, 1.2 equiv).
-
Heat the mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting anhydride.
-
Cool the reaction mixture to room temperature. A precipitate should form.
-
Filter the solid product using a Büchner funnel, wash with cold ethanol (2 x 20 mL), and then with diethyl ether (2 x 20 mL).
-
Dry the resulting white to off-white solid under vacuum to yield 5-Fluorophthalhydrazide.
Step 2: Synthesis of 1,4-Dichloro-5-fluorophthalazine
-
Caution: This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). POCl₃ is highly corrosive and reacts violently with water.
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (e.g., NaOH solution), add the dried 5-Fluorophthalhydrazide (8.0 g, 44.4 mmol).
-
Carefully add phosphorus oxychloride (POCl₃, 40 mL, ~430 mmol).
-
Heat the mixture to 110°C and maintain for 3-4 hours with stirring. The reaction should become a clearer solution as the starting material is consumed. Monitor by TLC (if feasible, quenching a small aliquot carefully).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the cooled reaction mixture onto 500 g of crushed ice with vigorous stirring. This step is highly exothermic.
-
A precipitate will form. Continue stirring for 30 minutes to ensure complete hydrolysis of excess POCl₃.
-
Filter the crude solid product, and wash thoroughly with cold water until the filtrate is neutral (check with pH paper).
-
Dry the solid under vacuum. Recrystallization from a suitable solvent like ethanol or a toluene/hexane mixture can be performed for further purification, yielding 1,4-Dichloro-5-fluorophthalazine as an off-white solid.[6]
Physicochemical and Structural Properties
Comprehensive experimental data for 1,4-Dichloro-5-fluorophthalazine is scarce. The table below summarizes available and computed data, with data for the well-characterized parent compound, 1,4-Dichlorophthalazine, provided for context.[11][12]
| Property | 1,4-Dichloro-5-fluorophthalazine | 1,4-Dichlorophthalazine (for comparison) |
| CAS Number | 23928-47-4[6] | 4752-10-7[3] |
| Molecular Formula | C₈H₃Cl₂FN₂[11] | C₈H₄Cl₂N₂[12] |
| Molecular Weight | 217.03 g/mol [11] | 199.03 g/mol [12] |
| Appearance | Off-white solid[6] | White to light yellow solid[3] |
| Melting Point | Data not available | 160-162 °C[4] |
| LogP (Computed) | 3.08[11] | 2.5 - 3.0 |
| PSA (Computed) | 25.78 Ų[11] | 25.78 Ų |
The fluorine atom is expected to slightly increase the melting point and lipophilicity (LogP) compared to the non-fluorinated analog due to its high electronegativity and the strength of intermolecular interactions it can introduce.
Spectroscopic Characterization (Predicted)
No published spectra are available for this specific compound. However, based on its structure, we can predict the key features that would confirm its identity.
-
¹H NMR: The spectrum in a solvent like CDCl₃ would show complex multiplets in the aromatic region (approx. 7.5-8.5 ppm). The three protons on the fluorinated ring will exhibit splitting from each other (ortho, meta coupling) and additional splitting from the ¹⁹F atom (³JHF, ⁴JHF). The complexity makes precise prediction difficult without computational analysis, but the integration should correspond to 3 protons.
-
¹³C NMR: Eight distinct signals are expected. Carbons bonded to chlorine (C1, C4) would appear significantly downfield. The carbons in the fluorinated ring will show C-F coupling constants (¹JC-F being the largest). The electron-withdrawing nature of all three halogens will shift all aromatic carbons downfield compared to unsubstituted phthalazine.
-
¹⁹F NMR: A single resonance is expected, which will likely appear as a multiplet due to coupling with the adjacent aromatic protons.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would show a characteristic isotopic pattern for two chlorine atoms. The expected masses would be at m/z 216 (for ³⁵Cl, ³⁵Cl), 218 (for ³⁵Cl, ³⁷Cl), and 220 (for ³⁷Cl, ³⁷Cl) in an approximate 9:6:1 ratio.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include C=N and C=C stretching in the 1500-1650 cm⁻¹ region and a strong C-F stretching band typically around 1100-1250 cm⁻¹.
Reactivity Profile: A Gateway to Diverse Scaffolds
The primary utility of 1,4-Dichloro-5-fluorophthalazine lies in its reactivity towards nucleophiles. The two chlorine atoms are activated for SNAr reactions.
Regioselectivity of Nucleophilic Substitution
The chlorine at the C1 position is generally considered more reactive than the one at C4. This is due to the electron-withdrawing effect of the adjacent ring nitrogen (N2) and the ability of the fused benzene ring to stabilize the Meisenheimer intermediate formed during the attack at C1. The fluorine atom at C5, through its strong inductive electron-withdrawing effect (-I), further activates the entire heterocyclic system towards nucleophilic attack, enhancing the reactivity at both C1 and C4 compared to the non-fluorinated analog.
This regioselectivity allows for sequential, controlled substitutions. A reaction with one equivalent of a nucleophile at a moderate temperature will predominantly yield the C1-substituted product. A second, different nucleophile can then be introduced to displace the C4 chlorine, often requiring more forcing conditions (higher temperature or stronger nucleophile).
Caption: Sequential SNAr reactivity of 1,4-Dichloro-5-fluorophthalazine.
Common Nucleophiles and Applications
-
Amines (R-NH₂): Reaction with primary and secondary amines is one of the most common transformations, leading to aminophthalazines, a class rich in biologically active molecules.
-
Alcohols/Phenols (R-OH): Under basic conditions (e.g., NaH, K₂CO₃), alkoxides and phenoxides can displace the chlorides to form ether linkages.
-
Thiols (R-SH): Thiolates are excellent nucleophiles and react readily to form thioethers, which can be further oxidized to sulfoxides or sulfones to modulate electronic and steric properties.
-
Organometallic Reagents: While less common for SNAr, certain cross-coupling reactions (e.g., Suzuki, Stille) can be employed to form C-C bonds, though this often requires specific catalytic conditions.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1,4-Dichloro-5-fluorophthalazine is not widely available, its handling should be guided by the known hazards of similar compounds, such as 2,4-dichloro-5-fluoropyrimidine.[13]
-
Hazards: Expected to be corrosive and harmful if swallowed. Causes skin and severe eye irritation/burns. May cause respiratory irritation.[14]
-
Handling: Handle only in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust or vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and water. Keep the container tightly closed.
Conclusion and Future Outlook
1,4-Dichloro-5-fluorophthalazine stands as a potent and versatile chemical intermediate. Its dual reactive chlorine sites, activated by the phthalazine core and a strategically placed fluorine atom, offer a platform for the efficient synthesis of diverse and complex molecules. While a lack of extensive published data currently exists, the principles of reactivity and synthesis extrapolated from its analogs provide a clear roadmap for its utilization. For medicinal chemists, it represents an ideal starting point for fragment-based drug discovery and lead optimization campaigns, particularly in the development of kinase inhibitors and other targeted therapies. As the demand for sophisticated, functionalized heterocyclic scaffolds grows, 1,4-Dichloro-5-fluorophthalazine is poised to become an increasingly important tool in the arsenal of synthetic and pharmaceutical scientists.
References
-
Heller, A. (1960). Notes-Preparation of 3-Fluorophthalic Anhydride. The Journal of Organic Chemistry, 25(5), 834-835.
- Rlavie. (n.d.). 1,4-Dichloro-5-Fluorophthalazine.
-
Chemsrc. (n.d.). 1,4-Dichloro-5-fluorophthalazine | CAS#:23928-47-4. Retrieved from [Link]
- Journal of Chemical Research and Practice. (2014). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. JOCPR, 4(1), 22-31.
- Royal Society of Chemistry. (2013). Supporting Information: Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Chemical Science.
- Sigma-Aldrich. (n.d.). 1,4-Dichlorophthalazine, 95%.
- Passudetti, M., Prato, M., Quintily, U., & Scorrano, G. (1990). A New Synthesis of 3-Fluorophthalic Anhydride. Journal of Fluorine Chemistry, 50(2), 251-255.
- Google Patents. (2019). CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines.
- CymitQuimica. (n.d.). 4-Fluoro-1,3-benzenedicarboxylic acid.
- Ragab, F. A., et al. (2015). An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. International Journal of Advanced Research, 3(9), 604-616.
- Alchem Pharmtech. (n.d.). CAS 23928-47-4 | 1,4-Dichloro-5-fluorophthalazine.
-
Shi, D., et al. (2005). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules, 10(1), 116-123.
-
PubChem. (n.d.). 1,4-Dichlorophthalazine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine. National Center for Biotechnology Information. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 4-Fluoro-1,3-benzenedicarboxylic acid. Retrieved from [Link]
- ChemicalBook. (n.d.). Phthalic anhydride synthesis.
- CymitQuimica. (n.d.). 2,3,5,6-Tetrafluoro-1,4-benzenedicarboxylic acid.
- Royal Society of Chemistry. (2013). Supporting Information: L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.
-
CAS Common Chemistry. (n.d.). 2,3,5,6-Tetrafluoro-1,4-benzenedicarboxylic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Homophthalic acid and anhydride. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluorobenzene-1,3-dicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Jayachandran, B., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Heliyon, 7(6), e07233.
- Thermo Fisher Scientific. (2011). Safety Data Sheet - 2,4-Dichloro-5-fluoropyrimidine.
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin/ACS Division of Organic Chemistry. Retrieved from [Link]
- ChemicalBook. (n.d.). 2,4-Dichloro-5-fluoropyrimidine synthesis.
- Google Patents. (2011). CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound.
- ChemicalBook. (n.d.). 1,4-Dichlorobenzene(106-46-7) 1H NMR spectrum.
- ChemicalBook. (n.d.). 1,4-Dichlorophthalazine(4752-10-7) 1H NMR spectrum.
- Chemlin. (n.d.). 1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-4-methyl-5-oxopiperazine-2-carboxylic acid.
Sources
- 1. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 3. 1,4-Dichlorophthalazine | 4752-10-7 [chemicalbook.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,4-Dichloro-5-Fluorophthalazine|CAS 23928-47-4 [rlavie.com]
- 7. parchem.com [parchem.com]
- 8. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google Patents [patents.google.com]
- 9. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents [patents.google.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 1,4-Dichloro-5-fluorophthalazine | CAS#:23928-47-4 | Chemsrc [chemsrc.com]
- 12. 1,4-Dichlorophthalazine | C8H4Cl2N2 | CID 78490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine | C8H8Cl2N2 | CID 12622440 - PubChem [pubchem.ncbi.nlm.nih.gov]


